4-Bromo-6-fluoroquinoline
Overview
Description
4-Bromo-6-fluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H5BrFN. This compound is a benzene-fused pyridine bicyclic heterocycle, characterized by the presence of both bromine and fluorine atoms on the quinoline ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals, dyes, and materials for organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-6-fluoroquinoline, a derivative of fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, blocking the progress of the replication fork .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA synthesis, it causes bacterial cell death, making it effective against bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metal cations can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-fluoroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. This compound is used in the synthesis of linrodostat, an IDO inhibitor, which has shown potential in anti-cancer treatments . The compound’s reactivity includes Pd-catalyzed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, it can inhibit the activity of IDO, leading to alterations in tryptophan metabolism and subsequent effects on cell signaling pathways and gene expression . This inhibition can result in reduced tumor growth and enhanced immune response against cancer cells. Additionally, this compound’s interactions with other cellular proteins may impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of IDO, it prevents the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition disrupts the metabolic pathway, leading to changes in gene expression and cellular signaling. The compound’s ability to undergo Pd-catalyzed coupling and nucleophilic aromatic substitution further enhances its reactivity and potential for various biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and degradation. The compound has shown good stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro and in vivo have indicated that this compound maintains its inhibitory effects on IDO and other target enzymes, leading to sustained alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit IDO activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO. By inhibiting IDO, the compound disrupts the kynurenine pathway of tryptophan metabolism, leading to altered levels of metabolites such as kynurenine and tryptophan . This disruption can have downstream effects on cellular signaling and immune response, making this compound a valuable tool in studying metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . Its lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its chemical properties and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can exert its inhibitory effects on IDO and other target enzymes . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, further influencing its activity and function .
Preparation Methods
The synthesis of 4-Bromo-6-fluoroquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds . Industrial production methods often employ palladium-catalyzed coupling reactions and nucleophilic aromatic substitution to achieve high yields and purity .
Chemical Reactions Analysis
4-Bromo-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can be substituted using nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are frequently used to introduce various functional groups onto the quinoline ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming different quinoline derivatives.
Major products formed from these reactions include substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals and materials for electronic applications .
Scientific Research Applications
4-Bromo-6-fluoroquinoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Bromo-6-fluoroquinoline can be compared with other fluorinated quinolines, such as:
- 3-Bromo-4-chloro-6-fluoroquinoline
- 4-Bromo-8-fluoroquinoline
- 6-Bromo-8-fluoroquinoline
- 5-Bromo-3-fluoropicolinonitrile
These compounds share similar structural features but differ in the position and type of halogen atoms on the quinoline ring. The presence of different halogens can significantly influence their reactivity, biological activity, and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPTYUKGHNQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591859 | |
Record name | 4-Bromo-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661463-17-8 | |
Record name | 4-Bromo-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 661463-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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